molecular formula C4H10O2Zn B1623424 Zinc diethanolate CAS No. 3851-22-7

Zinc diethanolate

Cat. No.: B1623424
CAS No.: 3851-22-7
M. Wt: 155.5 g/mol
InChI Key: WXKZSTUKHWTJCF-UHFFFAOYSA-N
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Description

Zinc diethanolate is a chemical compound with the molecular formula C₄H₁₀O₂Zn. It is also known as zinc diethoxide or zinc (2+) ion bis (ethoxide). This compound is characterized by the presence of zinc coordinated with two ethoxide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc diethanolate can be synthesized by reacting zinc acetate dihydrate with diethanolamine in ethanol. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex . The reaction can be represented as follows:

Zn(OAc)22H2O+2H2DEAZn(H2DEA)2+2AcOH+2H2O\text{Zn(OAc)}_2 \cdot 2\text{H}_2\text{O} + 2\text{H}_2\text{DEA} \rightarrow \text{Zn(H}_2\text{DEA)}_2 + 2\text{AcOH} + 2\text{H}_2\text{O} Zn(OAc)2​⋅2H2​O+2H2​DEA→Zn(H2​DEA)2​+2AcOH+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is often subjected to purification steps such as filtration and recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Zinc diethanolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide.

    Substitution: The ethoxide groups in this compound can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Heating this compound in the presence of oxygen or air can lead to the formation of zinc oxide.

    Substitution: Reactions with other alcohols or ligands can result in the substitution of the ethoxide groups.

Major Products Formed

Mechanism of Action

The mechanism of action of zinc diethanolate involves its ability to coordinate with various ligands and participate in chemical reactions. The zinc ion in this compound can form complexes with different molecules, facilitating various chemical transformations. In biological systems, this compound can interact with proteins and enzymes, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zinc Diethanolate

This compound is unique due to its specific coordination with ethoxide groups, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

zinc;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5O.Zn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKZSTUKHWTJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191842
Record name Zinc diethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3851-22-7
Record name Zinc diethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc diethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc diethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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